

physical and chemical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

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Compound of Interest

Compound Name:	7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Cat. No.:	B1589916

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An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

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Introduction: Unveiling a Key Heterocyclic Scaffold

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a methoxy-substituted aromatic ring fused to a lactam, provides a versatile scaffold for the design of novel therapeutic agents. This dihydroquinolinone core is a recurring motif in a variety of biologically active molecules, and understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**, from its core physicochemical characteristics to its synthesis and potential applications, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The key properties of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	--INVALID-LINK--[1]
Molecular Weight	177.20 g/mol	--INVALID-LINK--[1]
CAS Number	22246-17-9	--INVALID-LINK--[1]
Melting Point	112-114 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)	--INVALID-LINK--[2]
Boiling Point (Predicted)	435.8±45.0 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)	--INVALID-LINK--
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (for a related compound)	--INVALID-LINK--[3]
Appearance	White to off-white solid (for a related compound)	--INVALID-LINK--

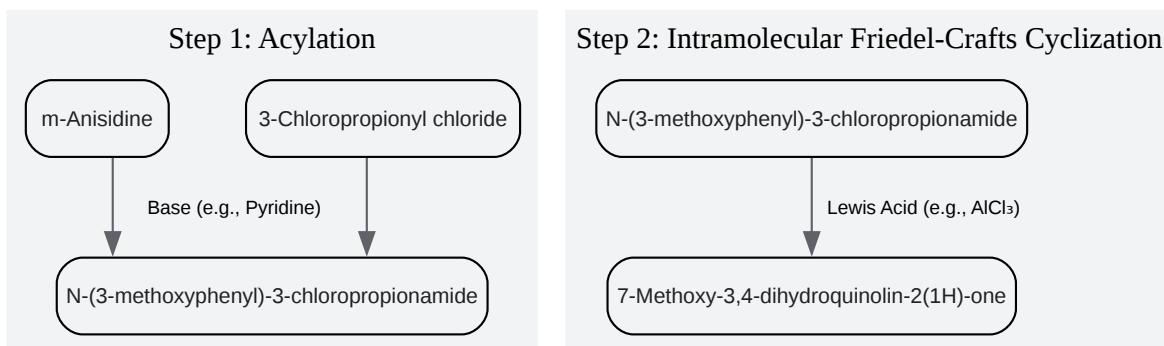
Note: Experimental data for the melting and boiling points of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are not readily available in the searched literature. The provided melting point is for a closely related isomer and should be considered an estimate. Similarly, solubility data is based on a related structure and suggests that the target compound is likely soluble in a range of common organic solvents.

Synthesis and Mechanistic Insights

The synthesis of the dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves

the intramolecular cyclization of an N-aryl-3-halopropionamide. For **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**, a plausible synthetic route starts from m-anisidine.

Conceptual Synthesis Workflow



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References

- 1. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-04-4 [chemicalbook.com]
- 3. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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